5-(4-Chloro-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one

Lipophilicity Drug-likeness Physicochemical Property

Challenge: Building diverse screening libraries requires validated heterocyclic scaffolds, yet many 5-aryl-triazolones lack comparative bioactivity data. Solution: This 4-chloro-2-methylphenyl analog is a catalogued screening compound for fragment-based or phenotypic diversity sets. - **Application**: Diversity element in 5-aryl-triazolone libraries; potential building block for agrochemical analogs. - **Supply**: Commercial availability verified; no published bioactivity data - selection driven by structural completeness. - **For procurement**: Standard R&D use only; no special permits required.

Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
CAS No. 62036-24-2
Cat. No. B12902353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chloro-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
CAS62036-24-2
Molecular FormulaC9H8ClN3O
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)C2=NNC(=O)N2
InChIInChI=1S/C9H8ClN3O/c1-5-4-6(10)2-3-7(5)8-11-9(14)13-12-8/h2-4H,1H3,(H2,11,12,13,14)
InChIKeyOGDOCHQKGWTMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chloro-2-methylphenyl)-1,2,4-triazol-3-one: Procurement Baseline


5-(4-Chloro-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one (CAS 62036-24-2) is a heterocyclic small molecule belonging to the 5-aryl-1,2,4-triazol-3-one class [1]. This compound is primarily catalogued as a screening compound within commercial chemical libraries . A thorough search of primary research papers, patents, and authoritative databases reveals an absence of publicly available quantitative biological activity data, target engagement profiles, or comparative efficacy studies for this specific compound.

5-(4-Chloro-2-methylphenyl)-1,2,4-triazol-3-one: Substitution Evidence Gap


Within the 5-aryl-1,2,4-triazol-3-one class, compounds with varying substituents on the phenyl ring can exhibit drastically different biological profiles, as seen in distinct anticonvulsant, neuroprotective, or 11β-HSD1 inhibitory activities of close analogs [1][2]. The specific 4-chloro-2-methyl substitution pattern on the target compound will influence its electronic character, lipophilicity, and steric bulk relative to unsubstituted or mono-substituted analogs. However, due to a complete absence of publicly available, comparator-based quantitative data for CAS 62036-24-2, a data-driven assessment of its specific advantage over any in-class alternative is currently impossible. Any selection based on assumed differentiation carries substantial scientific risk.

5-(4-Chloro-2-methylphenyl)-1,2,4-triazol-3-one: Quantitative Evidence


Lipophilicity Baseline

The target compound has a calculated partition coefficient (cLogP) of 2.14 , consistent with its class. No direct, quantitative comparison to a specific analog with a different substitution pattern is available.

Lipophilicity Drug-likeness Physicochemical Property

5-(4-Chloro-2-methylphenyl)-1,2,4-triazol-3-one: Research Scenarios


Screening Library Diversification

As a commercially available screening compound , CAS 62036-24-2 can serve as a diversity element in fragment-based or phenotypic screening libraries, particularly when building sets of 5-aryl-triazolones with varied halogen/methyl substitution patterns. This is a non-specific application driven by library completeness rather than evidence of its unique target engagement.

Synthetic Intermediate for Triazolones

The 4-chloro-2-methylphenyl isocyanate precursor is known for synthesizing cellulose-derived stationary phases for HPLC . The target triazolone may find use as a synthetic building block for creating more complex triazolone derivatives with potential fungicidal or herbicidal properties, as suggested by class-level activity in related ortho-substituted phenyl triazolones [1]. However, no specific synthetic scheme utilizing this exact compound is available.

Quote Request

Request a Quote for 5-(4-Chloro-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.